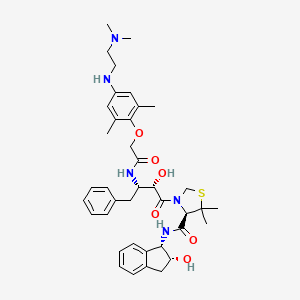

![molecular formula C25H37N5O4 B10850034 (2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

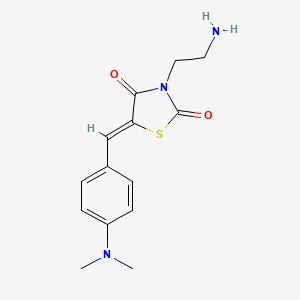

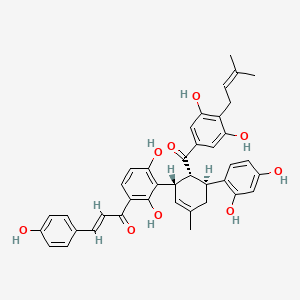

L-370,518 es un compuesto peptídico sintético conocido por sus potentes efectos inhibitorios sobre la trombina, una enzima clave en la cascada de coagulación. Se caracteriza por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en el estudio y el posible tratamiento de los trastornos trombóticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: L-370,518 se sintetiza mediante una serie de reacciones de acoplamiento de péptidos. Los pasos clave implican la incorporación de un residuo de trans-aminociclohexilglicina cetoamida en la posición P1, tradicionalmente ocupada por lisina o arginina . La síntesis típicamente implica el uso de técnicas de síntesis de péptidos en fase sólida, seguido de purificación utilizando cromatografía líquida preparativa .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para L-370,518 no están ampliamente documentados, el enfoque general implicaría la síntesis de péptidos a gran escala utilizando sintetizadores automatizados, seguido de procesos de purificación y control de calidad para garantizar la pureza y potencia del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: L-370,518 principalmente experimenta reacciones de unión con trombina. La interacción implica un proceso de unión en dos pasos donde el complejo trombina-inhibidor inicialmente formado se reorganiza en un complejo final más estable .

Reactivos y condiciones comunes: La síntesis de L-370,518 implica reactivos como aminoácidos protegidos, agentes de acoplamiento como carbodiimidas y agentes desprotectores. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar la formación correcta de los enlaces peptídicos.

Productos principales formados: El producto principal formado a partir de la síntesis de L-370,518 es el propio péptido, caracterizado por su secuencia específica y características estructurales que confieren su actividad inhibitoria contra la trombina .

Aplicaciones Científicas De Investigación

L-370,518 tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza como herramienta para estudiar los mecanismos de inhibición de la trombina y para desarrollar posibles agentes terapéuticos para los trastornos trombóticos. Su alta selectividad y potencia lo convierten en un candidato ideal para estudiar las vías bioquímicas involucradas en la coagulación y para desarrollar nuevos fármacos anticoagulantes .

Mecanismo De Acción

L-370,518 ejerce sus efectos uniéndose a la trombina, una proteinasa de serina similar a la tripsina que juega un papel crucial en la trombosis. La unión implica una reacción de dos pasos donde el complejo trombina-inhibidor inicialmente formado se reorganiza en un complejo final más estable. Esta interacción inhibe la actividad de la trombina, evitando así la formación de coágulos sanguíneos .

Compuestos similares:

- L-372,051

- L-372,228

- L-371,912

- L-372,011

Comparación: L-370,518 es único en su alta potencia y selectividad como inhibidor de la trombina. En comparación con compuestos similares como L-372,051 y L-372,228, L-370,518 exhibe una afinidad de unión y estabilidad diferente en su interacción con la trombina. Por ejemplo, reemplazar el grupo metilamino N-terminal en L-370,518 por un hidrógeno (como en L-372,051) da como resultado una pérdida significativa de potencia .

Las características estructurales únicas de L-370,518, como el residuo de trans-aminociclohexilglicina cetoamida, contribuyen a sus propiedades de unión distintas y actividad inhibitoria, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

- L-372,051

- L-372,228

- L-371,912

- L-372,011

Comparison: L-370,518 is unique in its high potency and selectivity as a thrombin inhibitor. Compared to similar compounds like L-372,051 and L-372,228, L-370,518 exhibits a different binding affinity and stability in its interaction with thrombin. For instance, replacing the N-terminal methylamino group in L-370,518 with a hydrogen (as in L-372,051) results in a significant loss in potency .

L-370,518’s unique structural features, such as the trans-aminocyclohexylglycine ketoamide residue, contribute to its distinct binding properties and inhibitory activity, making it a valuable compound for research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C25H37N5O4 |

|---|---|

Peso molecular |

471.6 g/mol |

Nombre IUPAC |

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H37N5O4/c1-27-19(15-16-7-4-3-5-8-16)25(34)30-14-6-9-20(30)23(32)29-21(22(31)24(33)28-2)17-10-12-18(26)13-11-17/h3-5,7-8,17-21,27H,6,9-15,26H2,1-2H3,(H,28,33)(H,29,32)/t17?,18?,19-,20+,21+/m1/s1 |

Clave InChI |

ISJCFAFNSYZJRO-KJFGXLEFSA-N |

SMILES isomérico |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C3CCC(CC3)N)C(=O)C(=O)NC |

SMILES canónico |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C3CCC(CC3)N)C(=O)C(=O)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)

![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)

![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)

![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)